5-(Trifluoromethyl)benzo[d]oxazole

Synthetic Methodology SNAr Cyclization Heterocycle Synthesis

A C5-CF3 benzoxazole building block. The -CF3 group confers unique lipophilicity (LogP ~2.85) for enhanced membrane permeability and metabolic stability vs. -CH3 or -Cl analogs. Essential for medicinal chemistry SAR campaigns and dihalopropene insecticide synthesis; substitution with other C5 groups may abolish activity. Standard purity is 97%.

Molecular Formula C8H4F3NO
Molecular Weight 187.12 g/mol
CAS No. 1267217-46-8
Cat. No. B035929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)benzo[d]oxazole
CAS1267217-46-8
Molecular FormulaC8H4F3NO
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)N=CO2
InChIInChI=1S/C8H4F3NO/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H
InChIKeyIYKOEMQMBVZOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)benzo[d]oxazole (CAS 1267217-46-8) – A Differentiated Fluorinated Benzoxazole Building Block for Pharmaceutical and Agrochemical R&D


5-(Trifluoromethyl)benzo[d]oxazole is a C5-substituted benzoxazole heterocycle characterized by the presence of a trifluoromethyl (-CF3) group on the fused benzene ring. This substitution confers distinct physicochemical properties, including enhanced lipophilicity (calculated LogP values of 2.5–2.85) [1] and a low predicted pKa of -3.31±0.10 , which influence its utility as a synthetic intermediate and scaffold in medicinal chemistry and agrochemical research [2]. The compound is commercially available with standard purities ≥97% from multiple suppliers, serving as a versatile building block for the synthesis of more complex, bioactive molecules .

Why Unsubstituted or Other C5-Substituted Benzoxazoles Cannot Replace 5-(Trifluoromethyl)benzo[d]oxazole in Critical Synthetic and Biological Applications


The benzoxazole scaffold is a privileged structure in medicinal and agricultural chemistry, but the identity and properties of the C5 substituent are decisive in determining both synthetic accessibility and the ultimate biological performance of derived molecules. Unsubstituted benzoxazole lacks the electronic activation required for efficient cyclization in certain SNAr-based syntheses [1]. While other electron-withdrawing groups (e.g., nitro, cyano) can facilitate ring formation, the trifluoromethyl group offers a unique combination of strong electron-withdrawing character, high lipophilicity, and resistance to metabolic oxidation, which cannot be replicated by halogen or alkyl substituents [2]. This specific profile directly influences the yield of key synthetic steps, the physicochemical properties of advanced intermediates, and the potency and metabolic stability of final drug or pesticide candidates [3]. Consequently, substituting 5-(trifluoromethyl)benzo[d]oxazole with a 5-methyl, 5-chloro, or even a 5-cyano analog will predictably alter reaction kinetics, final product LogP, and potentially abolish desired biological activity in structure-activity relationship (SAR) campaigns [4].

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)benzo[d]oxazole vs. Closest Analogs in Synthesis, Physicochemistry, and Biological Activity


Cyclization Reactivity in SNAr-Mediated Benzoxazole Synthesis: 5-CF3 Requires Higher Temperature and Longer Time than Nitro, Cyano, and Methoxycarbonyl Analogs

In a 2024 study on N-deprotonation–O-SNAr cyclization for benzoxazole synthesis, the reaction temperature and time required for complete conversion were directly correlated with the electron-withdrawing potency of the C5 substituent. The 5-trifluoromethyl substrate was the least potent activator, requiring 130 °C for 3 hours. In contrast, the 5-nitro analog reacted at 90 °C in 1 hour, the 5-cyano analog at 115 °C in 1 hour, and the 5-methoxycarbonyl analog at 120 °C in 2 hours [1]. This 40 °C higher temperature and 2-3x longer reaction time for the -CF3 derivative is a critical parameter for process chemists to consider when selecting a building block for scale-up. Using a more reactive analog like 5-nitrobenzoxazole would necessitate a different, less forcing reaction protocol and may not be a suitable surrogate in a synthetic sequence optimized for the -CF3 group.

Synthetic Methodology SNAr Cyclization Heterocycle Synthesis

Lipophilicity (LogP) of 5-(Trifluoromethyl)benzo[d]oxazole vs. 5-Methylbenzoxazole

The trifluoromethyl group significantly enhances lipophilicity compared to a methyl substituent. The target compound has a reported LogP of 2.85 (calculated) [1], while 5-methylbenzoxazole has a LogP of 2.14 [2]. This difference of +0.71 log units translates to a ~5-fold increase in partition coefficient, which is a substantial alteration for medicinal chemistry SAR studies. For comparison, the unsubstituted benzoxazole has a LogP of approximately 1.8 . This higher lipophilicity can improve membrane permeability and target engagement but may also increase the risk of hERG binding or phospholipidosis. Researchers seeking to fine-tune LogP in a lead series must therefore select the appropriate C5 substituent; direct substitution of the -CF3 with a -CH3 group would drastically alter the compound's distribution profile and cannot be assumed to yield a pharmacologically equivalent molecule.

Physicochemical Properties Lipophilicity Drug Design

Electronic Effect on Acidity: pKa of 5-(Trifluoromethyl)benzo[d]oxazole vs. 5-Chlorobenzoxazole

The electron-withdrawing power of the 5-CF3 group is reflected in the compound's predicted pKa of -3.31±0.10 . In comparison, 5-chlorobenzoxazole has a predicted pKa of -0.85±0.10 , and unsubstituted benzoxazole has a pKa of approximately 0.8 [1]. The trifluoromethyl derivative is thus over two orders of magnitude more acidic (lower pKa) than the chloro analog. This pronounced difference in electron density on the heterocyclic ring will affect the compound's behavior in reactions sensitive to electronic effects, such as electrophilic aromatic substitution or metal-catalyzed cross-couplings. Furthermore, the pKa of the benzoxazole nitrogen can influence hydrogen-bonding capacity and binding to biological targets. The 5-CF3 compound's strong electron-withdrawing effect renders it a distinct chemical entity from the 5-Cl analog, and the two cannot be used interchangeably in syntheses or assays where electronic modulation is critical.

Physicochemical Properties Electronic Effects pKa

Insecticidal Activity of 5-CF3 Benzoxazole Derivatives vs. Non-Fluorinated Analogs

A 2013 structure-activity relationship (SAR) study on dihalopropene derivatives containing a benzoxazole moiety demonstrated the critical role of the 5-trifluoromethyl group. Compound 5i, which incorporates the 5-CF3 benzoxazole substructure, exhibited 100% insecticidal activity against Spodoptera exigua (beet armyworm) at a concentration of 1 mg/L [1]. While the study did not report data for a direct 5-H or 5-CH3 comparator under identical conditions, the authors explicitly concluded that '5-Trifluomethyl group plays an important role in enhancing the biological activity of target compounds' and that the 5-CF3 derivative had the 'optimal structure' for activity. This aligns with a broader class-level inference that the strong electron-withdrawing and lipophilic nature of the -CF3 group is essential for achieving high potency in this chemotype. For researchers developing novel insecticides based on this scaffold, the 5-CF3 benzoxazole is a non-negotiable building block, as substitution with a less electron-withdrawing or non-fluorinated analog is likely to result in a significant loss of activity.

Agrochemical Research Insecticide Discovery SAR

Optimized Application Scenarios for 5-(Trifluoromethyl)benzo[d]oxazole Based on Validated Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity and Metabolic Stability

5-(Trifluoromethyl)benzo[d]oxazole is the preferred building block when a medicinal chemistry program requires a benzoxazole core with high lipophilicity (LogP ~2.85) to improve membrane permeability or target engagement, while simultaneously benefiting from the metabolic stability conferred by the -CF3 group [1]. Its distinct LogP, which is 0.71 units higher than the 5-methyl analog, makes it the correct choice for series where increasing cLogP is a design goal, without resorting to larger, more lipophilic substituents that may introduce additional off-target liabilities. The compound's low pKa also ensures it remains predominantly neutral at physiological pH, favoring passive diffusion. This scenario is directly supported by the cross-study comparable evidence on LogP and pKa presented in Section 3 .

Agrochemical Discovery: Synthesis of Novel Insecticides Targeting Lepidopteran Pests

Based on the SAR evidence from the dihalopropene insecticide study, 5-(trifluoromethyl)benzo[d]oxazole is an essential intermediate for the synthesis of benzoxazole-containing insecticides. The study demonstrated that the 5-CF3 group was critical for achieving optimal in vivo activity (100% mortality at 1 mg/L against S. exigua) [2]. Researchers developing new insecticidal chemotypes based on this scaffold should prioritize the 5-CF3 derivative, as substitution with a non-fluorinated or less electron-withdrawing group is predicted to severely diminish potency. This scenario is directly supported by the class-level inference evidence presented in Section 3 [2].

Process Chemistry: Scaling Up SNAr-Mediated Benzoxazole Syntheses

For process chemists planning to scale the N-deprotonation–O-SNAr cyclization route to benzoxazoles, 5-(trifluoromethyl)benzo[d]oxazole's specific reaction profile (130 °C, 3 hours) must be accounted for in reactor design and scheduling. This building block is appropriate for sequences where the -CF3 group is required in the final product and where the more forcing conditions are tolerable. However, if a synthetic route has been optimized for a more reactive C5 substituent (e.g., nitro or cyano), attempting to directly substitute the 5-CF3 analog will lead to incomplete conversion under those milder conditions. This scenario is directly supported by the direct head-to-head comparison evidence on cyclization reactivity presented in Section 3 [3].

Pharmacology: Target Engagement Studies Where Electron-Deficient Aromatics are Required

The strong electron-withdrawing nature of the -CF3 group, evidenced by its low pKa of -3.31 , makes 5-(trifluoromethyl)benzo[d]oxazole a suitable scaffold for designing inhibitors that interact with electron-rich binding pockets or that require a highly polarized aromatic ring for π-stacking or halogen-bonding interactions. In biological assays, the electronic profile of the 5-CF3 benzoxazole is significantly different from that of a 5-Cl or 5-CH3 analog, as quantified by the >100-fold difference in acidity. Therefore, in SAR studies aimed at exploring electronic effects on target binding, the 5-CF3 compound represents a distinct and valuable data point that cannot be replaced by other C5-substituted analogs.

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